Macrocarpal N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

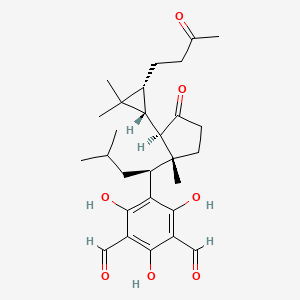

IUPAC Name |

5-[(1S)-1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O7/c1-14(2)11-19(21-25(34)16(12-29)24(33)17(13-30)26(21)35)28(6)10-9-20(32)23(28)22-18(27(22,4)5)8-7-15(3)31/h12-14,18-19,22-23,33-35H,7-11H2,1-6H3/t18-,19-,22-,23-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPNGYABEKLGJP-XTZMCNFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)C2(CCC(=O)C2C3C(C3(C)C)CCC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C1=C(C(=C(C(=C1O)C=O)O)C=O)O)[C@]2(CCC(=O)[C@@H]2[C@H]3[C@H](C3(C)C)CCC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Isolation of Macrocarpal N from Eucalyptus globulus

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the isolation and characterization of Macrocarpal N, a bioactive compound found in Eucalyptus globulus. This document details the necessary experimental protocols, presents relevant chemical and biological data, and visualizes the procedural workflows and potential mechanisms of action.

Introduction to this compound

This compound is a sesquiterpenoid, a class of complex natural products, isolated from the twigs and leaves of Eucalyptus globulus Labill[][2]. Like other macrocarpals, it is composed of a phloroglucinol (B13840) core linked to a terpenoid moiety[3]. These compounds have garnered significant scientific interest due to their diverse biological activities. This compound, in particular, has been noted for its antimicrobial, anti-inflammatory, antioxidant, and enzyme-inhibiting properties[]. This guide focuses on the methodology for its extraction and purification.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its characterization and analysis.

| Property | Value | Source |

| Molecular Formula | C28H38O7 | [] |

| Molecular Weight | 486.6 g/mol | [] |

| Appearance | Yellow powder | [] |

| Purity | 97.5% | [] |

| IUPAC Name | 5-[(1S)-1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | [] |

| Synonyms | 5-[(1S)-1-{(1R,2R)-2-[(1R,3R)-2,2-Dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl}-3-methylbutyl]-2,4,6-trihydroxyisophthalaldehyde | [] |

Experimental Protocol: Isolation of this compound

The following protocol is a synthesized methodology based on established procedures for the isolation of various macrocarpals from Eucalyptus globulus[3][4][5][6].

Plant Material Preparation

-

Collection and Drying: Collect fresh twigs of Eucalyptus globulus. The plant material should be air-dried or freeze-dried to remove moisture.

-

Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.

Extraction

A sequential extraction process is recommended to first remove essential oils and then to enrich the extract with macrocarpals[3][4][6].

-

Defatting (Essential Oil Removal):

-

Soxhlet extract the powdered plant material with a non-polar solvent such as n-hexane or petroleum ether for several hours.

-

Alternatively, macerate the powder in the non-polar solvent at room temperature with agitation, followed by filtration.

-

Discard the solvent fraction containing the essential oils and air-dry the plant residue[4][6].

-

-

Primary Extraction:

-

Extract the defatted plant residue with methanol (B129727) or 95% ethanol (B145695) under reflux for 1-2 hours. Repeat this step at least twice to ensure exhaustive extraction[7].

-

Combine the hydroalcoholic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification

A multi-step purification process involving liquid-liquid partitioning and chromatography is necessary to isolate this compound.

-

Liquid-Liquid Partitioning:

-

Dissolve the crude extract in a mixture of chloroform, methanol, and water (e.g., in a 4:1:5 v/v ratio)[4][5].

-

Separate the layers to partition the compounds based on their polarity. The macrocarpals are expected to be in the organic phase.

-

Collect the organic phase and evaporate the solvent to dryness.

-

-

Column Chromatography:

-

Subject the dried extract from the partitioning step to silica (B1680970) gel column chromatography[3][5].

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate, followed by methanol[5].

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing the target compound using reversed-phase HPLC (e.g., with a C18 column)[3][5].

-

Use a gradient elution system, such as methanol and water, to achieve high-purity separation of this compound[5].

-

The purity of the isolated compound should be confirmed by analytical HPLC.

-

Structural Elucidation

The structure of the isolated this compound can be confirmed using standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[].

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the isolation and purification of this compound.

Biological Activity and Signaling Pathways

While the specific signaling pathways for this compound are not yet fully elucidated, the biological activities of other macrocarpals, such as Macrocarpal C, have been studied in more detail. Macrocarpal C has been shown to exhibit antifungal activity against Trichophyton mentagrophytes by inducing apoptosis through multiple mechanisms[7].

The proposed antifungal mechanism of Macrocarpal C is illustrated below, which may serve as a model for investigating the biological activity of this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data for various macrocarpals isolated from Eucalyptus species. This comparative data can be useful for benchmarking the isolation and activity of this compound.

| Macrocarpal | Source Species | Yield (from 20g leaves) | Purity | Biological Activity (IC50/MIC) | Reference |

| This compound | E. globulus | Not Reported | 97.5% | Not Reported | [] |

| Macrocarpal A | E. globulus | 3.1 mg | >95% | DPP-4 Inhibition: >500 µM | [5] |

| Macrocarpal B | E. globulus | 5.4 mg | >95% | DPP-4 Inhibition: >500 µM | [5] |

| Macrocarpal C | E. globulus | Not Reported | >95% | DPP-4 Inhibition: ~35-50 µM; Antifungal (T. mentagrophytes): 1.95 µg/mL | [5][7] |

Conclusion

This technical guide outlines a robust methodology for the isolation of this compound from Eucalyptus globulus, based on established protocols for related compounds. The provided data and visualizations serve as a valuable resource for researchers engaged in natural product chemistry and drug discovery. Further investigation into the specific biological activities and signaling pathways of this compound is warranted to fully explore its therapeutic potential.

References

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US9402407B2 - Method for preparation of eucalyptus extract - Google Patents [patents.google.com]

- 7. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Synthesis and Characterization of Macrocarpals

A Note to the Reader: Comprehensive scientific literature providing a detailed, reproducible synthesis and in-depth characterization of Macrocarpal N is not publicly available at this time. While the compound is listed by chemical suppliers with a CAS number of 221899-21-4, a molecular formula of C28H38O7, and a molecular weight of 486.6, the primary research detailing its synthesis and full spectroscopic analysis remains elusive.[1][2][][4][5] One source indicates its isolation from the twigs of Eucalyptus globulus Labill.

Given the scarcity of information on this compound, this guide will focus on closely related and well-documented members of the macrocarpal family, namely Macrocarpals A, B, C, and G . These compounds share a common phloroglucinol-diterpene structure and have been the subject of more extensive research, including total synthesis and detailed characterization. This guide will provide an in-depth overview of the synthesis and characterization methodologies that are representative of this class of natural products.

Introduction to Macrocarpals

Macrocarpals are a class of complex natural products isolated from various Eucalyptus species. They are characterized by a phloroglucinol (B13840) core linked to a diterpenoid moiety. These compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities, including antibacterial, antifungal, and enzyme inhibitory properties. For instance, Macrocarpal C has been shown to inhibit dipeptidyl peptidase 4 (DPP-4), a target for type 2 diabetes treatment.

Synthesis of Macrocarpals

The total synthesis of macrocarpals is a challenging endeavor due to their complex molecular architecture, which includes multiple stereocenters. The following sections outline a representative synthetic approach, drawing from the documented total synthesis of (-)-Macrocarpal C.

Retrosynthetic Analysis

A common strategy for the synthesis of macrocarpals involves the disconnection of the molecule into two key fragments: the phloroglucinol core and the diterpenoid side chain. The final step would then be the coupling of these two fragments.

Figure 1: Retrosynthetic analysis of Macrocarpal C.

Experimental Protocol: Total Synthesis of (-)-Macrocarpal C

The total synthesis of (-)-Macrocarpal C has been successfully achieved, featuring a highly stereoselective coupling reaction.

Step 1: Synthesis of the Diterpenoid Moiety (Silyldienol Ether)

-

The synthesis commences with the commercially available (+)-3-carene, which is converted to a tricyclic enone intermediate in 12 steps.

-

The resulting enone is then treated with TBSOTf (tert-Butyldimethylsilyl trifluoromethanesulfonate) and triethylamine (B128534) (Et3N) to regioselectively prepare the corresponding silyldienol ether.

Step 2: Synthesis of the Phloroglucinol Moiety (Chiral Benzyl (B1604629) Cation Equivalent)

-

A novel hexasubstituted benzene (B151609) chromium tricarbonyl complex is synthesized to serve as a biomimetic chiral benzyl cation equivalent.

Step 3: Stereoselective Coupling Reaction

-

The silyldienol ether (from Step 1) and the chiral benzyl cation equivalent (from Step 2) are coupled in the presence of a Lewis acid. The reaction conditions, including the choice of Lewis acid, solvent, and temperature, are optimized to ensure high stereoselectivity.

Step 4: Final Modification

-

The coupled product undergoes tris-O-demethylation of the macrocarpal C trimethyl ether intermediate using lithium p-thiocresolate under basic conditions to yield the final product, (-)-Macrocarpal C.

Figure 2: Workflow for the total synthesis of (-)-Macrocarpal C.

Characterization of Macrocarpals

The characterization of macrocarpals relies on a combination of spectroscopic techniques to elucidate their complex structures.

Spectroscopic Data

The following tables summarize the key spectroscopic data for representative macrocarpals.

Table 1: Molecular Formula and Mass Spectrometry Data

| Compound | Molecular Formula | Molecular Weight | Mass Spec Data (m/z) | Reference |

| Macrocarpal A | C28H40O6 | 472.6 | 454 | |

| Macrocarpal B | C28H40O6 | 472.6 | 471 [M-H]⁻ | |

| Macrocarpal C | C28H40O6 | 472.6 | - | |

| Macrocarpal G | C28H38O5 | 454.6 | 454 |

Table 2: Selected ¹H NMR Spectral Data (δ, ppm)

| Proton | Macrocarpal A | Macrocarpal B |

| H-1' | - | - |

| H-3' | - | - |

| H-11' | - | - |

| Note: Detailed peak assignments and coupling constants are available in the cited literature. |

Table 3: Selected ¹³C NMR Spectral Data (δ, ppm)

| Carbon | Macrocarpal A | Macrocarpal B |

| C-1 | - | - |

| C-2 | - | - |

| C-3 | - | - |

| Note: Detailed peak assignments are available in the cited literature. |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of the purified macrocarpal are dissolved in a deuterated solvent (e.g., CDCl3, CD3OD).

-

Data Acquisition: ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Analysis: The chemical shifts, coupling constants, and correlation peaks are analyzed to determine the connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization technique, such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are determined.

-

Data Interpretation: The molecular weight and molecular formula are determined from the high-resolution mass spectrum. Fragmentation patterns can provide additional structural information.

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample is prepared as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

-

Data Acquisition: The IR spectrum is recorded.

-

Data Analysis: The presence of characteristic functional groups (e.g., hydroxyl, carbonyl) is identified by their absorption frequencies. For Macrocarpal A, characteristic peaks are observed at 3390 cm⁻¹ (OH) and 1610 cm⁻¹ (C=O).

X-ray Crystallography:

-

Crystal Growth: Single crystals of the macrocarpal suitable for X-ray diffraction are grown from an appropriate solvent system.

-

Data Collection: The crystal is mounted on a diffractometer, and diffraction data are collected.

-

Structure Solution and Refinement: The crystal structure is solved and refined to provide the precise three-dimensional arrangement of atoms in the molecule. The structure of Macrocarpal A was determined using this method.

Biological Activity and Signaling Pathways

Macrocarpals exhibit a range of biological activities. For example, Macrocarpal C has been identified as an antifungal agent that induces apoptosis in fungal cells. The proposed mechanism involves the disruption of the fungal cell membrane and the generation of reactive oxygen species (ROS).

References

Unveiling the Molecular Architecture of Macrocarpal N: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure elucidation of Macrocarpal N, a significant formylated phloroglucinol (B13840) compound isolated from Eucalyptus globulus. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering in-depth details on its isolation, structural characterization, and physicochemical properties.

Introduction

This compound is a member of the macrocarpal family, a class of complex meroterpenoids characterized by a formylated phloroglucinol core linked to a sesquiterpene or diterpene moiety.[1] These compounds, predominantly found in the Myrtaceae family, particularly in the genus Eucalyptus, have attracted considerable scientific interest due to their diverse and potent biological activities.[1] this compound, specifically, has been identified as a constituent of Eucalyptus globulus foliage.[2] Its structural elucidation is crucial for understanding its biosynthetic pathways, mechanism of action, and potential therapeutic applications.

Isolation and Purification

The isolation of this compound from its natural source, Eucalyptus globulus leaves, involves a multi-step process of extraction and chromatographic purification. While the specific protocol for this compound is detailed in specialized literature, a general and effective methodology for isolating macrocarpals is presented below.[3][4][5]

Experimental Protocol: General Isolation of Macrocarpals

-

Plant Material Preparation: Fresh or air-dried leaves of Eucalyptus globulus are collected and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered leaf material is extracted with an organic solvent, typically 95% ethanol (B145695) or methanol, under reflux conditions.[3] This process is usually repeated multiple times to ensure the exhaustive extraction of the target compounds. The resulting extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[3][4]

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common method involves suspending the crude extract in water and partitioning it against a non-polar solvent like n-hexane to remove lipids and other non-polar constituents.[3] Subsequent partitioning with a solvent of intermediate polarity, such as ethyl acetate, enriches the fraction containing the macrocarpals.[5]

-

Chromatographic Purification: The enriched fraction is further purified using a combination of column chromatography techniques.

-

Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of hexane (B92381) and ethyl acetate, with increasing polarity.[4] Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing the compound of interest are pooled, concentrated, and subjected to final purification by RP-HPLC on a C18 column. A gradient elution system, often with acetonitrile (B52724) and water, is employed to isolate this compound in high purity.[6]

-

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical and Spectrometric Data

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₈O₇ | [7] |

| Molecular Weight | 486.6 g/mol | [7] |

| Appearance | Solid | [7] |

| Melting Point | 145 - 147 °C | [7] |

| High-Resolution MS | m/z 485.2558 [M-H]⁻ (calculated for C₂₈H₃₇O₇, 485.2545) | [8] |

Chemical Structure

The definitive structure of this compound is presented below. Its IUPAC name is 5-[1-[2-[2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde.[7]

Spectroscopic Analysis

The elucidation of this complex structure relies on detailed analysis of its 1D and 2D NMR spectra. While the complete experimental NMR data is found in the primary literature, the expected spectroscopic features can be inferred from the structure and data of analogous compounds.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the formyl protons of the phloroglucinol ring as singlets in the downfield region (around δ 10.0 ppm). The aromatic proton on the phloroglucinol ring would also appear as a singlet. The spectrum would also feature a complex array of signals in the aliphatic region corresponding to the protons of the terpene moiety, including methyl singlets and doublets, and methylene (B1212753) and methine multiplets.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would confirm the presence of 28 distinct carbon signals. Key resonances would include those for the carbonyl carbons of the formyl groups (around δ 190-200 ppm) and the oxygenated aromatic carbons of the phloroglucinol ring. The remaining signals would correspond to the sp³ and sp² hybridized carbons of the terpene backbone.

-

2D NMR Spectroscopy (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Would be used to establish proton-proton coupling networks within the terpene framework, helping to piece together the spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Would be employed to correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): This would be the most critical experiment for connecting the different structural fragments. Long-range correlations (2-3 bonds) between protons and carbons would establish the connectivity between the phloroglucinol unit and the terpene moiety, as well as the internal linkages within the complex ring system of the terpene.

-

Conclusion

The structural elucidation of this compound, a complex formylated phloroglucinol meroterpenoid from Eucalyptus globulus, has been achieved through a systematic combination of isolation techniques and advanced spectroscopic analysis. The detailed structural information presented in this guide provides a critical foundation for further research into the pharmacological properties and potential therapeutic applications of this intriguing natural product. The methodologies described herein are representative of the standard practices in natural product chemistry and can serve as a valuable reference for professionals in the field.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound | C28H38O7 | CID 85046471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Physicochemical Properties of Macrocarpal N: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrocarpal N is a naturally occurring phloroglucinol (B13840) derivative found in species of the Eucalyptus genus. As a member of the macrocarpal family, it belongs to a class of compounds that have garnered scientific interest for their diverse biological activities, including antibacterial and antifungal properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for the isolation and characterization of related compounds, and an examination of a key signaling pathway associated with the macrocarpal class. This document aims to serve as a foundational resource for researchers engaged in the study and development of this compound and its analogues for potential therapeutic applications.

Physicochemical Properties of this compound

Quantitative data for this compound is limited in the publicly available scientific literature. The following table summarizes the available computed and experimental data. It is important to note that much of the data is predicted through computational models and awaits experimental verification.

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₈O₇ | ChemFaces[1], PubChem[2] |

| Molecular Weight | 486.6 g/mol | ChemFaces[1], PubChem[2] |

| CAS Number | 221899-21-4 | ChemFaces[1], PubChem[2] |

| Appearance | Solid (Predicted) | PubChem[2] |

| Melting Point | 145 - 147 °C | PubChem[2] |

| XLogP3 (Computed) | 4.8 | PubChem[2] |

| Hydrogen Bond Donor Count | 4 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 7 | PubChem[2] |

| Rotatable Bond Count | 7 | PubChem[2] |

| Polar Surface Area | 129 Ų | PubChem[2] |

| Solubility | Data not available | |

| pKa | Data not available | |

| Stability | Data not available |

Experimental Protocols

Isolation of Macrocarpals from Eucalyptus Leaves

This protocol describes a general method for the extraction and purification of macrocarpals.

2.1.1. Plant Material and Extraction

-

Plant Material: Fresh or air-dried leaves of a suitable Eucalyptus species are used as the starting material.

-

Extraction Solvent: 80% aqueous acetone (B3395972) is a commonly employed solvent for the initial extraction.

-

Procedure:

-

The plant material is macerated or powdered to increase the surface area for extraction.

-

The powdered material is then subjected to repeated extractions with the solvent until the extract is colorless.

-

The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

2.1.2. Solvent Partitioning and Fractionation

-

Procedure:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform (B151607), and ethyl acetate (B1210297).

-

The resulting fractions are concentrated, and the fraction exhibiting the desired biological activity (e.g., antibacterial) is selected for further purification. Macrocarpals are typically found in the ethyl acetate fraction.

-

2.1.3. Chromatographic Purification

-

Column Chromatography:

-

Stationary Phase: Silica gel is commonly used for the initial chromatographic separation.

-

Mobile Phase: A gradient of chloroform and methanol (B129727) is often used, with the polarity of the mobile phase gradually increased to elute compounds of increasing polarity.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column is typically used for final purification.

-

Mobile Phase: A gradient of methanol and water, often with a small amount of acetic acid, can be employed.

-

Detection: UV detection at approximately 280 nm is suitable for monitoring the elution of macrocarpals.

-

Determination of Physicochemical Properties

The following are general experimental approaches that can be used to determine the key physicochemical properties of isolated this compound.

2.2.1. Solubility Determination

-

Method: The equilibrium solubility of this compound can be determined in various solvents (e.g., water, ethanol, DMSO, acetone) using the shake-flask method. A saturated solution is prepared and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified by a suitable analytical technique, such as HPLC-UV.

2.2.2. pKa Determination

-

Method: The acid dissociation constant (pKa) can be determined using potentiometric titration or UV-metric methods. These techniques involve monitoring changes in pH or UV absorbance of a solution of the compound as a titrant is added.

2.2.3. Stability Assessment

-

Method: The stability of this compound can be evaluated under various conditions (e.g., different pH values, temperatures, and light exposure) according to ICH guidelines. Samples are stored under these conditions for specified periods, and the degradation of the compound is monitored over time using a stability-indicating HPLC method.

Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, research on the related compound, Macrocarpal C, has detailed its antifungal mode of action. This pathway is presented here as a likely mechanism for other bioactive macrocarpals.

Antifungal Mechanism of Action

The antifungal activity of macrocarpals is believed to be a multi-faceted process that culminates in fungal cell death. The key stages of this proposed mechanism are outlined below.

Caption: Proposed antifungal mechanism of action for macrocarpals.

This pathway illustrates that macrocarpals likely initiate their antifungal effect by disrupting the fungal cell membrane. This disruption increases membrane permeability, which in turn triggers the intracellular generation of reactive oxygen species (ROS). The accumulation of ROS leads to oxidative stress and subsequent DNA fragmentation, ultimately inducing apoptosis and causing fungal cell death.[3]

Conclusion

This compound is a promising natural product that warrants further investigation. While some of its basic physicochemical properties have been predicted, there is a clear need for comprehensive experimental characterization to support its development for potential therapeutic applications. The protocols outlined in this guide provide a framework for the isolation and detailed analysis of this compound. Furthermore, the elucidation of the antifungal mechanism of a closely related macrocarpal provides a strong starting point for understanding the biological activity of this compound class. Future research should focus on obtaining empirical data for the physicochemical properties of this compound and on investigating its specific molecular targets and signaling pathways to fully realize its therapeutic potential.

References

Macrocarpal N: A Technical Guide to Its Natural Sources, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrocarpal N is a naturally occurring acylphloroglucinol found in select species of the Eucalyptus genus. This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, with a focus on its natural sources, abundance, and the methodologies for its extraction and isolation. This document synthesizes available data on the physicochemical properties of this compound and related compounds, outlines detailed experimental protocols, and, in the absence of direct research, proposes potential biological signaling pathways based on the activities of structurally similar macrocarpals. All quantitative data are presented in tabular format for clarity, and key experimental workflows and hypothetical signaling pathways are visualized using diagrams to facilitate understanding and further research.

Introduction

The genus Eucalyptus is a rich source of diverse bioactive secondary metabolites, among which the macrocarpals, a class of formylated phloroglucinol-terpenoid adducts, have garnered significant scientific interest. This compound, a member of this family, has been identified in Eucalyptus globulus. While research has been conducted on several other macrocarpals, such as A, B, and C, for their antimicrobial and enzyme-inhibitory properties, specific data on this compound remains limited. This guide aims to collate the existing information on this compound and provide a framework for future research and development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C28H38O7 | [1] |

| Molecular Weight | 486.6 g/mol | [1] |

| CAS Number | 221899-21-4 | [1] |

| Appearance | Yellow powder | [2] |

| General Class | Acylphloroglucinol | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone (B3395972) |

Natural Sources and Abundance

This compound has been identified as a constituent of Eucalyptus globulus, specifically isolated from its twigs. While its presence has been confirmed, quantitative data on the abundance or yield of this compound from this source is not available in the current scientific literature.

For comparative context, the reported yields of other macrocarpals from various Eucalyptus species are presented in the table below. It is important to note that the yield of these compounds can vary significantly based on the plant species, geographical location, season of harvest, and the extraction and purification methods employed.

| Compound | Plant Source | Starting Material (g) | Yield (mg) | Yield (%) | Reference |

| Macrocarpal A | Eucalyptus macrocarpa | 2880 | 252.5 | 0.0088 | |

| Macrocarpal B | Eucalyptus macrocarpa | 2880 | 51.9 | 0.0018 | |

| Macrocarpal C | Eucalyptus macrocarpa | 2880 | 20.0 | 0.0007 | |

| Macrocarpal D | Eucalyptus macrocarpa | 2880 | 56.8 | 0.0020 | |

| Macrocarpal E | Eucalyptus macrocarpa | 2880 | 14.6 | 0.0005 | |

| Macrocarpal F | Eucalyptus macrocarpa | 2880 | 11.4 | 0.0004 | |

| Macrocarpal G | Eucalyptus macrocarpa | 2880 | 47.3 | 0.0016 |

Experimental Protocols

While a specific protocol for the isolation of this compound has not been published, a general methodology can be adapted from the established procedures for isolating other macrocarpals from Eucalyptus species. The following is a composite protocol based on available literature.

Plant Material and Extraction

-

Plant Material: Fresh or air-dried twigs of Eucalyptus globulus are used as the starting material.

-

Preparation: The plant material should be ground into a coarse powder to increase the surface area for extraction.

-

Extraction Solvent: A common solvent for the initial extraction is 80% aqueous acetone or 95% ethanol (B145695) under reflux.

-

Procedure: a. Macerate the powdered plant material in the chosen solvent at room temperature or under reflux. b. The extraction process is typically repeated multiple times to ensure the exhaustive extraction of the target compounds. c. The extracts are then combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning and Fractionation

-

Objective: To separate compounds based on their polarity.

-

Solvents: Ethyl acetate and water are commonly used for the primary fractionation.

-

Procedure: a. The crude extract is suspended in water and partitioned with an equal volume of ethyl acetate. b. This process is repeated several times, and the ethyl acetate fractions are combined. c. The resulting ethyl acetate fraction, which is enriched with macrocarpals, is concentrated under reduced pressure.

Chromatographic Purification

-

Objective: To isolate individual macrocarpals from the enriched fraction.

-

Column Chromatography (Initial Separation):

-

Stationary Phase: Silica (B1680970) gel is the most commonly used stationary phase.

-

Mobile Phase: A gradient of solvents, such as n-hexane and ethyl acetate, is often employed. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.

-

Procedure: A silica gel column is packed, and the concentrated ethyl acetate fraction is loaded onto the column. Fractions are collected and analyzed (e.g., by TLC) to identify those containing compounds of interest.

-

-

High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Stationary Phase: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is a common choice.

-

Detection: A UV detector set at approximately 280 nm is suitable for detecting macrocarpals.

-

Procedure: Fractions from column chromatography containing the target compound are pooled, concentrated, and injected into the HPLC system. The peak corresponding to this compound is collected.

-

Structure Elucidation and Quantification

-

Structure Confirmation: The structure of the isolated this compound should be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS).

-

Quantification: The purity of the isolated compound can be assessed by analytical HPLC. Quantification in the plant material can be performed using a validated HPLC method with a purified standard of this compound.

Visualization of Experimental Workflow

The general workflow for the isolation of this compound from Eucalyptus globulus twigs is depicted in the following diagram.

Biological Signaling Pathways (Hypothetical)

Direct studies on the biological activities and associated signaling pathways of this compound are currently lacking in the scientific literature. However, based on the known activities of structurally similar compounds like Macrocarpal B and C, we can hypothesize potential pathways that this compound might modulate.

Postulated Antifungal Mechanism of Action

Several macrocarpals have demonstrated antifungal properties. The proposed mechanism involves the disruption of the fungal cell's integrity, leading to cell death.

Potential Dipeptidyl Peptidase-4 (DPP-4) Inhibition Pathway

Macrocarpals have also been identified as inhibitors of DPP-4, an enzyme involved in glucose metabolism. Inhibition of DPP-4 is a therapeutic strategy for type 2 diabetes.

Conclusion and Future Directions

This compound is a constituent of Eucalyptus globulus with a defined chemical structure. While methods for the isolation of related compounds are well-established and can be adapted for this compound, there is a significant gap in the literature regarding its quantitative abundance and specific biological activities. Future research should focus on:

-

Developing a validated analytical method for the quantification of this compound in Eucalyptus globulus.

-

Investigating the biological activities of purified this compound, including its potential antimicrobial and enzyme-inhibitory effects.

-

Elucidating the specific signaling pathways modulated by this compound to understand its mechanism of action at a molecular level.

This technical guide provides a foundation for researchers and drug development professionals to pursue further investigation into this potentially valuable natural product.

References

Unraveling the Molecular Architecture: A Technical Guide to the Putative Biosynthesis of Macrocarpal N in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrocarpals, a class of phloroglucinol (B13840) dialdehyde (B1249045) diterpene derivatives primarily isolated from Eucalyptus species, have garnered significant interest for their diverse biological activities, including antibacterial and enzyme inhibitory properties. Macrocarpal N, a specific member of this family, presents a complex chemical architecture that hints at a fascinating biosynthetic origin. To date, the complete biosynthetic pathway of this compound remains to be fully elucidated. This technical guide synthesizes the current understanding of related metabolic pathways to propose a putative biosynthetic route for this compound. We provide a comprehensive overview of the likely precursor pathways, key enzymatic steps, and potential intermediates. Furthermore, this document details established experimental protocols that can be adapted to investigate and validate this proposed pathway, offering a roadmap for future research. Quantitative data on the isolation of various macrocarpals are presented to provide context on their natural abundance. This guide is intended to be a foundational resource for researchers aiming to unravel the biosynthesis of this promising natural product and harness its potential for therapeutic applications.

Proposed Biosynthetic Pathway of this compound

The structure of this compound, characterized by a substituted phloroglucinol core linked to a diterpene moiety, strongly suggests a convergent biosynthetic pathway originating from two primary metabolic routes: the phenylpropanoid pathway for the aromatic core and the terpenoid biosynthesis pathway for the diterpene side chain.

Biosynthesis of the Phloroglucinol Core via the Phenylpropanoid Pathway

The phloroglucinol unit is likely derived from the general phenylpropanoid pathway, which begins with the amino acid L-phenylalanine. While several routes can lead to phloroglucinols in plants, a common pathway involves the action of chalcone (B49325) synthase (CHS) or a related polyketide synthase.

Key Proposed Steps:

-

Deamination of L-Phenylalanine: Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to produce cinnamic acid.

-

Hydroxylation: Cinnamate-4-hydroxylase (C4H) and subsequent hydroxylases introduce hydroxyl groups to the aromatic ring, leading to precursors like p-coumaric acid.

-

Coenzyme A Ligation: 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.

-

Polyketide Synthesis: A type III polyketide synthase, possibly a specific acylphloroglucinol synthase, would catalyze the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA. This is followed by cyclization and aromatization to yield a phloroglucinol derivative.

-

Tailoring Reactions: Subsequent enzymatic modifications, such as formylation by specific formyltransferases, would lead to the dialdehyde-substituted phloroglucinol core characteristic of macrocarpals.

Biosynthesis of the Diterpene Moiety

The C20 diterpene unit of this compound is synthesized from the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Plants utilize two pathways to produce these precursors: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, which operates in plastids. Diterpenes are typically synthesized via the MEP pathway.

Key Proposed Steps:

-

IPP and DMAPP Synthesis: The MEP pathway converts pyruvate (B1213749) and glyceraldehyde-3-phosphate into IPP and DMAPP.

-

Geranylgeranyl Pyrophosphate (GGPP) Formation: Geranylgeranyl pyrophosphate synthase (GGPPS) catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to form the C20 precursor, GGPP.

-

Diterpene Cyclization: A specific diterpene synthase (diTPS) would then catalyze the complex cyclization of the linear GGPP into a characteristic polycyclic diterpene scaffold. The exact structure of this scaffold for this compound is yet to be determined but would likely involve multiple ring formations.[1]

-

Further Tailoring: The initial cyclized diterpene would likely undergo a series of post-cyclization modifications, including oxidations catalyzed by cytochrome P450 monooxygenases (CYPs) and reductions, to generate the final functionalized diterpene moiety ready for coupling.

Proposed Coupling and Final Tailoring Steps

The final stages in the biosynthesis of this compound would involve the coupling of the phloroglucinol and diterpene moieties, followed by final tailoring reactions.

Key Proposed Steps:

-

Prenylation/Alkylation: A prenyltransferase or a similar enzyme would catalyze the C-alkylation of the phloroglucinol core with the activated diterpene precursor. The exact nature of the diterpene precursor (e.g., a pyrophosphate, alcohol, or epoxide) is currently unknown.

-

Final Modifications: After the coupling reaction, further enzymatic modifications such as hydroxylations, reductions, or isomerizations may occur to yield the final structure of this compound. The isolation of numerous macrocarpal analogues suggests the presence of a suite of tailoring enzymes that generate chemical diversity.[2]

Below is a DOT language script for a diagram illustrating the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is no published quantitative data on the enzyme kinetics or in planta flux for the biosynthesis of this compound. The available quantitative information is limited to the yields of various macrocarpals isolated from plant material, which can vary based on the plant species, age, and extraction methodology.

| Compound | Plant Source | Yield (mg from 2880g of leaves) | Reference |

| Macrocarpal A | Eucalyptus macrocarpa | 252.5 | [3] |

| Macrocarpal B | Eucalyptus macrocarpa | 51.9 | [3] |

| Macrocarpal C | Eucalyptus macrocarpa | 20.0 | [3] |

| Macrocarpal D | Eucalyptus macrocarpa | 56.8 | [3] |

| Macrocarpal E | Eucalyptus macrocarpa | 14.6 | [3] |

| Macrocarpal F | Eucalyptus macrocarpa | 11.4 | [3] |

| Macrocarpal G | Eucalyptus macrocarpa | 47.3 | [3] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a multi-faceted approach, combining transcriptomics, proteomics, and biochemical assays. Below are detailed methodologies for key experiments.

General Experimental Workflow for Pathway Elucidation

A general workflow for identifying the genes and enzymes involved in the biosynthesis of a plant natural product like this compound is outlined below.

Caption: General workflow for plant natural product pathway elucidation.

Protocol for Extraction and Isolation of Macrocarpals

This protocol is based on established methods for isolating macrocarpals from Eucalyptus leaves.[3][4]

-

Plant Material Preparation:

-

Collect fresh or air-dried leaves of a high-yielding Eucalyptus species.

-

Grind the leaves into a fine powder to maximize the surface area for extraction.

-

-

Initial Solvent Extraction:

-

Macerate the powdered leaf material in 80% aqueous acetone (B3395972) at room temperature for 24-48 hours.[4] The process should be repeated multiple times to ensure complete extraction.

-

Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and perform liquid-liquid partitioning with an equal volume of ethyl acetate (B1210297).

-

Repeat the partitioning three times. Combine the ethyl acetate fractions, which will contain the macrocarpals.

-

Wash the combined ethyl acetate fraction with hexane (B92381) to remove nonpolar impurities like fats and waxes.

-

Concentrate the washed ethyl acetate fraction to dryness.

-

-

Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography:

-

Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel.

-

Load the sample onto a silica gel column pre-equilibrated with a nonpolar solvent (e.g., chloroform).

-

Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient.[4]

-

Collect fractions and monitor them using Thin-Layer Chromatography (TLC) to identify fractions containing macrocarpals.

-

-

Reversed-Phase HPLC:

-

Pool and concentrate the macrocarpal-containing fractions from the silica gel column.

-

Perform final purification using a C18 reversed-phase High-Performance Liquid Chromatography (HPLC) column.

-

Use a suitable mobile phase, such as a methanol-water-acetic acid gradient, for elution.[3]

-

Collect the peaks corresponding to individual macrocarpals and verify their purity and identity using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

-

Below is a DOT language script for a diagram illustrating the extraction and isolation workflow.

Caption: Workflow for the extraction and isolation of macrocarpals.

Protocol for Heterologous Expression in Nicotiana benthamiana

Transient expression in N. benthamiana is a rapid method for functional characterization of candidate biosynthetic genes.[5]

-

Gene Synthesis and Cloning:

-

Synthesize codon-optimized sequences of candidate genes (e.g., PAL, 4CL, PKS, diTPS, CYPs, prenyltransferases) identified from transcriptomic data.

-

Clone the synthesized genes into a suitable plant expression vector (e.g., pEAQ-HT) under the control of a strong constitutive promoter like CaMV 35S.

-

-

Agrobacterium Transformation:

-

Transform the expression constructs into a competent Agrobacterium tumefaciens strain (e.g., GV3101).

-

Grow the transformed Agrobacterium cultures in LB medium with appropriate antibiotics to an OD600 of 0.8-1.0.

-

-

Agroinfiltration:

-

Harvest the Agrobacterium cells by centrifugation and resuspend them in infiltration buffer (10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone).

-

Adjust the final OD600 of each culture to 0.5. For co-expression of multiple genes, mix the respective Agrobacterium cultures in equal ratios.

-

Infiltrate the bacterial suspension into the abaxial side of the leaves of 4-6 week old N. benthamiana plants using a needleless syringe.

-

-

Metabolite Extraction and Analysis:

-

After 3-5 days of incubation, harvest the infiltrated leaf patches.

-

Freeze the tissue in liquid nitrogen and grind to a fine powder.

-

Extract metabolites with a suitable solvent (e.g., 80% methanol (B129727) or ethyl acetate).

-

Analyze the extracts for the production of expected intermediates or final products using LC-MS. Compare the metabolite profiles with control plants infiltrated with an empty vector.

-

Conclusion and Future Outlook

The biosynthesis of this compound represents a compelling area of research at the intersection of phenylpropanoid and terpenoid metabolism. The pathway proposed in this guide provides a logical and biochemically plausible framework for initiating investigation into its molecular underpinnings. While the isolation of numerous macrocarpal congeners from Eucalyptus species has been successful, the enzymes and genes responsible for their production remain unknown.

Future research should focus on a combined 'omics' and biochemical approach. Transcriptome analysis of macrocarpal-producing tissues, such as the leaves of Eucalyptus macrocarpa, will be instrumental in identifying candidate genes. The functional characterization of these genes through heterologous expression and in vitro assays will be crucial for validating their roles in the pathway. Furthermore, advanced techniques like chemoproteomics could accelerate the discovery of enzymes that interact with key intermediates.[6]

Elucidating the complete biosynthetic pathway of this compound will not only deepen our understanding of plant specialized metabolism but also pave the way for its sustainable production through metabolic engineering in microbial or plant-based systems. This would provide a reliable source of this and related compounds for further pharmacological evaluation and potential development into novel therapeutic agents.

References

- 1. bp.ueb.cas.cz [bp.ueb.cas.cz]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. Harnessing plant biosynthesis for the development of next-generation therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Chemoproteomics approach to elucidating biosynthetic pathway of plant natural products [frontiersin.org]

A Technical Guide to the In Vitro Antioxidant Activity of Macrocarpal N and Related Phloroglucinol-Diterpene Adducts

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest available research, there is no direct, publicly accessible data specifically detailing the in vitro antioxidant activity of Macrocarpal N. This guide provides a comprehensive framework based on the known activities of its source, Eucalyptus species, and its close structural analogs, such as Macrocarpal C. It further serves as a detailed methodological resource for researchers seeking to evaluate the antioxidant potential of this compound or similar compounds.

Introduction: The Antioxidant Potential of Macrocarpals

Reactive oxygen species (ROS) are highly reactive molecules generated during normal metabolic processes.[1] When produced in excess, they lead to oxidative stress, a state implicated in cellular damage to DNA, proteins, and lipids, contributing to various diseases.[1] Antioxidants are compounds that can neutralize these ROS, thereby mitigating oxidative stress.[1]

Macrocarpals are a class of phloroglucinol-diterpene adducts isolated from Eucalyptus species, notably Eucalyptus globulus.[2][3] While extracts of Eucalyptus are known to possess significant antioxidant properties, largely attributed to their high concentration of phenolic compounds, the specific activity of individual macrocarpals is complex and not fully elucidated.[1][2] Intriguingly, the close relative, Macrocarpal C, has demonstrated pro-oxidant activity as part of its antifungal mechanism, by increasing intracellular ROS levels.[1][4][5] This highlights the nuanced and potentially context-dependent redox-modulating effects of this compound class, making detailed in vitro evaluation crucial for any drug development program.

This document synthesizes the available data on related compounds and provides detailed experimental protocols and logical workflows for the comprehensive assessment of the in vitro antioxidant activity of this compound.

Quantitative Data Summary: Antioxidant Activity of Eucalyptus Extracts

Direct quantitative data for this compound is not available. The following tables summarize the antioxidant activity of extracts from Eucalyptus and Phaleria macrocarpa, which are often studied for their antioxidant properties. It is critical to note that the activity of a crude extract cannot be directly attributed to a single compound and that IC50 values can vary between studies due to different experimental conditions.[1]

Table 1: DPPH Radical Scavenging Activity

| Compound/Extract | IC50 Value (µg/mL) | Source |

| Phaleria macrocarpa Ethanol (B145695) Extract | 46.113 ± 1.535 | [6] |

| Phaleria macrocarpa Water Extract | 59.406 ± 2.089 | [6] |

| Ascorbic Acid (Standard) | 8.287 ± 0.125 | [6] |

Table 2: Ferric Reducing Antioxidant Power (FRAP) Activity

| Extract | FRAP Value (mg AAE/g) | Source |

| Phaleria macrocarpa Ethanol Extract | 54.285 ± 1.139 | [6] |

AAE: Ascorbic Acid Equivalents

Experimental Protocols

A thorough evaluation of a compound's antioxidant potential involves multiple assays, as different methods reflect different mechanisms of antioxidant action (e.g., hydrogen atom donation vs. electron transfer).[7]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[1] The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[1][8]

-

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 10⁻³ M).[8] Before use, dilute this stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[8]

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions to test a range of concentrations.

-

Reaction: In a microplate well or cuvette, mix a small volume of the this compound solution (e.g., 100 µL) with the DPPH working solution (e.g., 3.0 mL).[9]

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 to 120 minutes).[1][9]

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[1][10] A solvent blank and a positive control (e.g., Ascorbic Acid, Quercetin, or Trolox) should be run in parallel.[10]

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample.

-

IC50 Determination: Plot the scavenging percentage against the concentration of this compound to determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.[1]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically around 734 nm.[1] This assay is applicable to both hydrophilic and lipophilic antioxidants.

-

Methodology:

-

Radical Generation: Prepare the ABTS•+ stock solution by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.[11][12] Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[1][11]

-

Working Solution Preparation: Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[11]

-

Sample Preparation: Prepare various concentrations of this compound as described for the DPPH assay.

-

Reaction: Add a small volume of the sample solution (e.g., 10 µL) to the diluted ABTS•+ working solution (e.g., 195 µL).[13]

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 6-30 minutes).[11][13]

-

Calculation: Calculate the percentage of ABTS radical scavenging activity using the same formula as for the DPPH assay.

-

IC50 Determination: Determine the IC50 value from the concentration-response curve.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

-

Principle: The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric (Fe³⁺) complex of 2,4,6-tripyridyl-s-triazine (TPTZ) to the ferrous (Fe²⁺) form at low pH.[14] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm.[14][15]

-

Methodology:

-

Reagent Preparation:

-

Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 liter of distilled water.[16]

-

Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃·6H₂O in distilled water.[12][16]

-

-

FRAP Working Solution: Prepare the working solution fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[12][15] Warm this solution to 37°C before use.[15][16]

-

Sample Preparation: Prepare various concentrations of this compound.

-

Reaction: Add a small volume of the sample (e.g., 10 µL) to the FRAP working solution (e.g., 220 µL) in a microplate well.[14]

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).[14][15]

-

Measurement: Measure the absorbance at 593 nm.[14]

-

Calculation: Create a standard curve using a known antioxidant, typically ferrous sulfate (B86663) (FeSO₄). The FRAP value of the sample is then calculated from this curve and expressed as Fe²⁺ equivalents (e.g., in µM or mmol/L).[15]

-

Mandatory Visualizations: Workflows and Pathways

Caption: Experimental workflow for validating antioxidant activity.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ikm.org.my [ikm.org.my]

- 7. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scielo.br [scielo.br]

- 10. GC-MS profiling and DPPH radical scavenging activity of the bark of Tampoi ( Baccaurea macrocarpa) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Preliminary Cytotoxic Effects of Macrocarpal Compounds: A Technical Overview for Researchers

Introduction

Macrocarpals are a class of naturally occurring phloroglucinol-diterpene or -sesquiterpene adducts, predominantly isolated from plants of the Eucalyptus genus. These compounds have garnered scientific interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. Emerging research also points towards their potential as cytotoxic agents against various cancer cell lines, suggesting a promising avenue for anticancer drug discovery. This guide summarizes the currently available data on the cytotoxic effects of macrocarpal-containing extracts and isolated macrocarpal compounds, details the experimental protocols used in these studies, and visualizes the proposed mechanisms of action.

Quantitative Data on Cytotoxic Effects

The cytotoxic activity of various macrocarpal-containing extracts and isolated compounds has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting biological or biochemical functions. The following tables summarize the reported IC50 values.

Table 1: Cytotoxicity of Phaleria macrocarpa Extracts and Compounds

| Extract/Compound | Cell Line | Assay | IC50 Value | Reference |

| Crude Ethanol (B145695) Extract | Artemia salina (Brine Shrimp) | BSLT | 13.72 ppm | [1] |

| n-hexane fraction | Artemia salina (Brine Shrimp) | BSLT | 147.55 ppm | [1] |

| Ethyl acetate (B1210297) fraction | Artemia salina (Brine Shrimp) | BSLT | 405.81 ppm | [1] |

| Water fraction | Artemia salina (Brine Shrimp) | BSLT | 149.07 ppm | [1] |

| Phalerin | Myeloma cells | MTT | 83 µg/mL | [2] |

| Ethyl acetate extract | Leukemia L1210 cells | - | - | [2] |

| 2,6,4′-trihydroxy-4-methoxybenzophenone | HeLa, 3T3 | MTT | 132 µg/mL, 158 µg/mL | [3] |

| 6,4′-dihydroxy-4-methoxybenzophenone-2-O-β-D-glucopyranoside | HeLa, 3T3 | MTT | > 250 µg/mL | [3] |

Table 2: Cytotoxicity of Eucalyptus globulus Extracts

| Extract/Compound | Cell Line | Assay | LC50/IC50 Value | Reference |

| Essential Oil | Artemia salina (Brine Shrimp) | BSLT | 9.59 µl/ml | [4] |

| Alcoholic Extract | A549 (Lung Cancer) | - | 20 µg/ml (slowed growth) | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the cytotoxic effects of macrocarpal-containing extracts.

1. Cell Viability Assays

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for attachment.

-

Treatment: The cells are then treated with various concentrations of the test compound or extract and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

-

-

Brine Shrimp Lethality Test (BSLT):

-

Hatching of Brine Shrimp: Artemia salina cysts are hatched in artificial seawater under constant aeration and illumination for 48 hours.

-

Exposure to Test Substance: A specific number of nauplii (e.g., 10-15) are transferred to vials containing various concentrations of the test extract dissolved in seawater.

-

Incubation and Mortality Count: The vials are kept under illumination, and after 24 hours, the number of dead nauplii is counted.

-

LC50 Determination: The lethal concentration 50 (LC50), the concentration that kills 50% of the brine shrimp, is determined using probit analysis.[1]

-

2. Apoptosis and Cell Cycle Analysis

-

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis:

-

Cell Treatment: Cells are treated with the test compound for a specified time.

-

Harvesting and Washing: Both floating and adherent cells are collected, washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

-

Propidium Iodide (PI) Staining for Cell Cycle Analysis:

-

Cell Treatment and Fixation: Cells are treated, harvested, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

-

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of macrocarpals and related compounds appear to be mediated through the induction of apoptosis and cell cycle arrest.

1. Apoptosis Induction

In silico studies on bioactive compounds from Phaleria macrocarpa suggest the involvement of the intrinsic apoptosis pathway.[2] This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.

2. Experimental Workflow for Cytotoxicity Screening

A typical workflow for assessing the cytotoxic potential of a natural product extract involves a series of in vitro assays.

Conclusion

The available evidence suggests that macrocarpal compounds and extracts from plants like Phaleria macrocarpa and Eucalyptus globulus possess cytotoxic properties against various cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis, likely through the intrinsic mitochondrial pathway, and potentially cell cycle arrest. While direct studies on "Macrocarpal N" are lacking, the data on related compounds provide a strong rationale for its investigation as a potential cytotoxic agent. Further research is warranted to isolate and characterize specific macrocarpals, including this compound, and to elucidate their precise molecular targets and signaling pathways in cancer cells. Such studies will be crucial for the future development of this promising class of natural products as anticancer therapeutics.

References

Macrocarpal N: A Technical Guide to its Discovery, Isolation, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal N is a phloroglucinol-sesquiterpene conjugate, a class of natural products known for their diverse biological activities. First identified in Eucalyptus globulus, this compound is part of a larger family of "macrocarpals" that have garnered significant interest for their potential therapeutic applications, particularly as antimicrobial and enzyme-inhibitory agents. This technical guide provides a comprehensive overview of the discovery, historical context, isolation, and known biological activities of this compound and its analogs, presenting the information in a structured format for researchers and drug development professionals.

Discovery and Historical Context

The discovery of this compound is rooted in the broader exploration of the chemical constituents of the Eucalyptus genus. In 1990, the first in this series, Macrocarpal A, was isolated from the leaves of Eucalyptus macrocarpa and its structure was determined by X-ray crystal analysis.[1] This initial discovery paved the way for the isolation of a series of related compounds.

Subsequent investigations into Eucalyptus species led to the identification of a range of macrocarpals. Notably, a 1996 study by Osawa et al. on the leaves of Eucalyptus globulus resulted in the isolation of eight phloroglucinol-sesquiterpene coupled constituents, which included the novel compounds Macrocarpals H, I, and J, alongside several known macrocarpals, including this compound. This work established E. globulus as a key natural source of this class of compounds.

More recent research has focused on quantifying the presence of these compounds in Eucalyptus species under various environmental conditions. For instance, a 2019 study investigated the effect of ozone and wounding stresses on the concentration of various formylated phloroglucinols in Eucalyptus globulus leaves, providing quantitative data on the natural abundance of this compound.[2]

Physicochemical Properties

While the primary literature from Osawa et al. (1996) detailing the specific physicochemical properties of this compound was not fully accessible, the general characteristics of macrocarpals suggest it is a solid, likely with a yellowish hue. The molecular formula and weight are expected to be similar to other known macrocarpals. For comparative purposes, the properties of closely related macrocarpals are provided in the table below.

| Property | Macrocarpal A | Macrocarpal B-F | Macrocarpal G |

| Molecular Formula | C₂₈H₄₀O₆[3] | C₂₈H₄₀O₆[4][5] | C₂₈H₃₈O₅ |

| Molecular Weight | 472.6 g/mol | 472.6 g/mol | 454.6 g/mol |

| Appearance | - | Pale yellowish plate crystals (B) | Slightly yellowish powder |

| General Class | Phloroglucinol dialdehyde (B1249045) diterpene | Phloroglucinol dialdehyde diterpene derivative | Phloroglucinol dialdehyde diterpene derivative |

Quantitative Data

Natural Abundance

The concentration of this compound in the leaves of Eucalyptus globulus has been quantified, showing variations based on environmental stressors.

| Compound | Plant Source | Concentration (mg g⁻¹ DM) - Control | Concentration (mg g⁻¹ DM) - Wounded |

| This compound | Eucalyptus globulus | ~0.08 | 0.16 ± 0.07 |

DM = Dry Matter

Biological Activity

While specific quantitative biological activity data for this compound is not detailed in the available literature, the broader class of macrocarpals exhibits significant antimicrobial and enzyme-inhibitory effects. The following tables summarize the available data for closely related macrocarpals.

Table 4.2.1: Antibacterial Activity of Macrocarpals

| Compound | Bacterium | MIC (µg/mL) | Reference |

| Macrocarpal A | Bacillus subtilis | < 0.2 | |

| Staphylococcus aureus | 0.4 | ||

| Macrocarpals (general) | S. aureus, B. subtilis, Micrococcus luteus, Mycobacterium smegmatis | 0.78-3.13 |

Table 4.2.2: DPP-4 Inhibitory Activity of Macrocarpals

| Compound | Concentration (µM) | % Inhibition |

| Macrocarpal A | 500 | ~30% |

| Macrocarpal B | 500 | ~30% |

| Macrocarpal C | 50 | ~90% |

Experimental Protocols

The following is a generalized experimental protocol for the isolation of this compound from Eucalyptus globulus leaves, based on established methods for other macrocarpals.

Plant Material and Extraction

-

Plant Material: Air-dried and powdered leaves of Eucalyptus globulus.

-

Extraction Solvent: 50% aqueous ethanol (B145695) (EtOH).

-

Procedure:

-

Macerate the powdered leaves with 50% EtOH at room temperature.

-

Filter the extract and concentrate under reduced pressure to yield a crude extract.

-

Fractionation

-

Solvent Partitioning:

-

Suspend the crude extract in water and partition successively with n-hexane and then ethyl acetate (B1210297) (EtOAc).

-

Combine the EtOAc fractions and concentrate under reduced pressure.

-

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography:

-

Subject the concentrated EtOAc fraction to silica gel column chromatography.

-

Elute with a gradient of n-hexane and EtOAc, gradually increasing the polarity.

-

Monitor fractions using thin-layer chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing this compound using reversed-phase preparative HPLC (e.g., C18 column).

-

Use a gradient of methanol (B129727) (MeOH) and water as the mobile phase.

-

Collect the peak corresponding to this compound.

-

Structural Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments to elucidate the detailed chemical structure and stereochemistry.

Signaling Pathways and Mechanism of Action

The biological activities of macrocarpals are attributed to their interaction with specific cellular signaling pathways.

Antifungal Mechanism of Action (inferred from Macrocarpal C)

The antifungal activity of macrocarpals is believed to involve a multi-pronged attack on fungal cells.

Caption: Proposed antifungal mechanism of action for macrocarpals.

DPP-4 Inhibition Signaling Pathway

Macrocarpals have been identified as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis.

Caption: DPP-4 inhibition pathway modulated by macrocarpals.

Experimental Workflow

The overall process for the discovery and characterization of this compound can be summarized in the following workflow.

Caption: General experimental workflow for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]